Cas no 448949-66-4 ((1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride)
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- (1R,2R,4S)-3-azabicyclo[2.2.1]heptane-2-carboxylic acid,hydrochloride
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride , (1S,3R,4R)-
- AKOS016844215
- CS-0053562
- DB-335856
- (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
- DTXSID80856067
- (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl
- (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylicacidhydrochloride
- 448949-66-4
- P12563
- AS-51392
- YSA94966
- (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
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- MDL: MFCD26940252
- Inchi: 1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m1./s1
- InChI Key: WUKAJPOKLIRLLD-KJESCUSBSA-N
- SMILES: Cl.OC([C@H]1[C@@H]2CC[C@@H](C2)N1)=O
Computed Properties
- Exact Mass: 177.0556563g/mol
- Monoisotopic Mass: 177.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0053562-100mg |
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | ≥97.0% | 100mg |
$450.0 | 2022-04-27 | |
| ChemScence | CS-0053562-250mg |
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | ≥97.0% | 250mg |
$900.0 | 2022-04-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-1-100 MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 100MG |
¥ 1,920.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-1-250 MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 250MG |
¥ 3,841.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-1-500 MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 500MG |
¥ 6,402.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-1-1 G |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 1g |
¥ 9,603.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-1-5 G |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 5g |
¥ 28,809.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-100 MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 100MG |
¥ 2,197.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-250 MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 250MG |
¥ 4,402.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121969-500 MG |
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride |
448949-66-4 | 97% | 500MG |
¥ 7,042.00 | 2021-05-07 |
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride Suppliers
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
The Comprehensive Overview of (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, commonly referred to as azabicyclo carboxylic acid hydrochloride, is a compound with the CAS number 448949-66-4. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. The molecule's bicyclic structure and stereochemistry play pivotal roles in its biological activity, making it a subject of extensive research.
The chemical structure of this compound is characterized by a bicyclic framework with an azabicyclo[2.2.1]heptane system. The stereochemistry at positions 1S, 3R, and 4R is critical for its functionality. Recent studies have highlighted the importance of this stereochemistry in determining the compound's interaction with biological targets, such as enzymes and receptors. Researchers have employed advanced computational methods, including molecular docking and dynamics simulations, to elucidate the binding mechanisms of this compound with various protein targets.
One of the most promising applications of (1S,3R,4R)-azabicyclo carboxylic acid hydrochloride lies in its potential as a lead compound for drug discovery. Its unique bicyclic structure has shown promise in modulating key biological pathways associated with neurodegenerative diseases, inflammation, and cancer. For instance, recent findings suggest that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Additionally, preclinical studies have demonstrated its ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.
In terms of synthesis, the preparation of (1S,3R,4R)-azabicyclo carboxylic acid hydrochloride involves a multi-step process that typically includes ring-closing metathesis and stereoselective synthesis techniques. These methods ensure the preservation of the desired stereochemistry during the formation of the bicyclic system. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and scalability of this process.
The pharmacokinetic profile of this compound has been extensively studied using both in vitro and in vivo models. Results indicate that it has favorable absorption characteristics and moderate clearance rates, which are advantageous for drug delivery. Furthermore, toxicological studies have shown that it exhibits low toxicity at therapeutic concentrations, supporting its potential for clinical use.
Recent research has also explored the use of (1S,3R,4R)-azabicyclo carboxylic acid hydrochloride as a building block for constructing more complex molecular architectures. By leveraging its rigid bicyclic framework as a scaffold, chemists have developed novel analogs with enhanced bioactivity and selectivity towards specific targets.
In conclusion, (1S,3R,4R)-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride represents a significant advancement in organic chemistry and pharmacology due to its unique structural features and promising therapeutic potential. Continued research into its properties and applications is expected to yield further insights into its role as a valuable tool in drug discovery.
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